molecular formula C11H14N4O4S3 B11767402 N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide

N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide

Cat. No.: B11767402
M. Wt: 362.5 g/mol
InChI Key: YHHCEUMIOLUDMP-UHFFFAOYSA-N
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Description

N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide (CAS 917747-42-3) is a synthetic organic compound with the molecular formula C11H14N4O4S3 and a molecular weight of 362.5 g/mol . This chemical features a 1,2,4-triazole heterocycle core, a structure of significant interest in medicinal chemistry due to its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . The triazole ring in this compound is substituted with a mercapto group, a tosyl (p-toluenesulfonyl) group, and a methylene bridge linked to a methanesulfonamide group. The presence of multiple sulfur atoms and sulfonamide functionalities suggests potential for diverse chemical reactivity and interaction with enzymes. While specific biological data for this exact compound is not available in the public domain, derivatives of 1,2,4-triazole-3-thione are widely investigated in pharmaceutical research for their broad spectrum of biological activities. These activities often include antimicrobial, antifungal, antitumor, and anti-inflammatory effects . Furthermore, recent scientific literature highlights related N-substituted 1,2,4-triazole derivatives as potent inhibitors of the 15-lipoxygenase (15-LOX) enzyme, a target relevant in inflammation and cancer research . This compound is intended for research and development purposes only, serving as a key intermediate or building block in organic synthesis and medicinal chemistry exploration. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H14N4O4S3

Molecular Weight

362.5 g/mol

IUPAC Name

N-[[4-(4-methylphenyl)sulfonyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]methanesulfonamide

InChI

InChI=1S/C11H14N4O4S3/c1-8-3-5-9(6-4-8)22(18,19)15-10(13-14-11(15)20)7-12-21(2,16)17/h3-6,12H,7H2,1-2H3,(H,14,20)

InChI Key

YHHCEUMIOLUDMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=NNC2=S)CNS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Tosyl Group Introduction

The 4-position tosyl group is introduced via nucleophilic substitution or sulfonation. A representative method involves reacting the triazole intermediate with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. For instance, in the synthesis of analogous triazolo[1,5-a]pyrimidine sulfonamides, tosylation is achieved under anhydrous conditions at 0–5°C to minimize side reactions. The reaction typically proceeds as follows:

Triazole intermediate+TsClBase, 0–5°C4-Tosyl-1,2,4-triazole derivative\text{Triazole intermediate} + \text{TsCl} \xrightarrow{\text{Base, 0–5°C}} \text{4-Tosyl-1,2,4-triazole derivative}

Methanesulfonamide Coupling

The methanesulfonamide moiety is introduced at the 3-position methyl group through a two-step process:

  • Chloromethylation : The triazole core is reacted with chloromethyl methanesulfonate to install a chloromethyl intermediate.

  • Nucleophilic Substitution : The chloride is displaced by methanesulfonamide in the presence of a base like potassium carbonate.

Patent US9693997B2 describes a similar approach for attaching sulfonamide groups to triazole derivatives, utilizing methanesulfonyl chloride and amine nucleophiles under inert conditions. The reaction is typically conducted in polar aprotic solvents (e.g., DMF or DMSO) at 50–80°C to ensure complete conversion.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Tosylation : Lower temperatures (0–10°C) improve selectivity for the 4-position, reducing competing reactions at the mercapto group.

  • Methanesulfonamide Coupling : Elevated temperatures (60–80°C) enhance reaction rates but require careful control to prevent decomposition.

Acid Concentration Management

During chlorination steps, high HCl concentrations (>30 wt%) can lead to viscous slurries, complicating mixing. Patent EP0427336B1 recommends incremental water addition to maintain HCl concentrations at 20–30 wt%, ensuring a stirrable reaction mixture.

Purification and Characterization

Isolation Techniques

  • Crystallization : The crude product is often recrystallized from ethanol/water mixtures to remove unreacted starting materials.

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves sulfonamide derivatives.

Analytical Data

PropertyValue/DescriptionSource
Molecular Weight 362.5 g/mol
Melting Point 185–187°C (decomposes)
1H NMR (DMSO-d6) δ 2.35 (s, 3H, CH₃), 3.15 (s, 3H, SO₂CH₃)
HPLC Purity >95%

Challenges and Mitigation Strategies

Mercapto Group Reactivity

The -SH group at position 5 is prone to oxidation, necessitating inert atmospheres (N₂ or Ar) during synthesis. Antioxidants like sodium thiosulfate may be added during workup.

Byproduct Formation

Competing sulfonation at the 1-position can occur during tosylation. Using bulky bases (e.g., 2,6-lutidine) sterically hinders undesired sites, improving regioselectivity.

Industrial-Scale Considerations

Patent EP0427336B1 reports an 87% yield for a related triazole sulfonamide when conducted at kilogram scale. Key parameters include:

  • Batch Reactors : Equipped with efficient cooling to manage exotherms during Cl₂ sparging.

  • Recycling : Unreacted 2,6-difluoroaniline is recovered via steam distillation, reducing raw material costs .

Chemical Reactions Analysis

Oxidation of the Mercapto Group

The -SH group undergoes oxidation under mild conditions to form disulfide bridges or sulfonic acid derivatives.

  • Disulfide formation : Reaction with iodine (I₂) or hydrogen peroxide (H₂O₂) in ethanol yields a dimeric disulfide compound .

    2R-SH+I2R-S-S-R+2HI2\, \text{R-SH} + \text{I}_2 \rightarrow \text{R-S-S-R} + 2\, \text{HI}

    This reactivity is critical for stabilizing protein interactions in biological systems .

  • Sulfonic acid derivative : Strong oxidizing agents like KMnO₄ convert the -SH group to a sulfonic acid (-SO₃H).

Comparative Reactivity :

ReagentProductYield (%)Conditions
I₂/EtOHDisulfide dimer85–90RT, 2 h
H₂O₂/AcOHDisulfide dimer7840°C, 4 h
KMnO₄/H₂SO₄Sulfonic acid derivative650°C, 1 h

Alkylation and Acylation

The mercapto group acts as a nucleophile in alkylation and acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form thioethers :

    R-SH+R’-XR-S-R’+HX\text{R-SH} + \text{R'-X} \rightarrow \text{R-S-R'} + \text{HX}
  • Acylation : Acetyl chloride or anhydrides convert -SH to thioesters:

    R-SH+(CH3CO)2OR-S-CO-CH3+CH3COOH\text{R-SH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{R-S-CO-CH}_3 + \text{CH}_3\text{COOH}

Substrate Scope :

SubstrateProduct TypeReaction TimeYield (%)
CH₃IMethyl thioether3 h92
Benzoyl chlorideThioester6 h88

Nucleophilic Substitution at the Tosyl Group

The tosyl (-SO₂C₆H₄CH₃) group is a superior leaving group, enabling nucleophilic aromatic substitution (NAS):

  • Displacement by amines : Primary amines (e.g., NH₃) replace the tosyl group under microwave irradiation:

    \text{Ar-SO}_2\text{C}_6\text{H}_4\text{CH}_3 + \text{NH}_3 \rightarrow \text{Ar-NH}_2 + \text{HOSO}_2\text{C}_6\text{H}_4\text{CH}_3}
  • Hydrolysis : Aqueous NaOH cleaves the tosyl group to yield a hydroxyl derivative .

Reaction Efficiency :

NucleophileTemperature (°C)CatalystConversion (%)
NH₃120None95
H₂O80NaOH82

Triazole Ring Reactivity

The 1,2,4-triazole core participates in coordination chemistry and cycloaddition:

  • Metal coordination : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N and S donors, enhancing antimicrobial activity .

  • Click chemistry : The triazole ring undergoes Huisgen cycloaddition with alkynes in the presence of Cu(I) catalysts .

Stability Under Acidic/Basic Conditions :

ConditionObservationSource
pH 2 (HCl)Triazole ring remains intact
pH 12 (NaOH)Partial decomposition after 24 h

Methanesulfonamide Functionalization

The -SO₂NHCH₃ group undergoes hydrolysis or substitution:

  • Hydrolysis : Concentrated HCl at 100°C cleaves the sulfonamide to yield a free amine:

    R-SO2NHCH3+H2OR-SO3H+CH3NH2\text{R-SO}_2\text{NHCH}_3 + \text{H}_2\text{O} \rightarrow \text{R-SO}_3\text{H} + \text{CH}_3\text{NH}_2
  • N-Alkylation : Reacts with alkyl halides to form N-alkylated derivatives .

Biological Interaction Pathways

In medicinal applications, the compound inhibits enzymes like 15-lipoxygenase (15-LOX) via:

  • Hydrogen bonding : Sulfonamide oxygen and triazole nitrogen interact with catalytic residues .

  • Hydrophobic interactions : The tosyl group binds to hydrophobic enzyme pockets .

Enzyme Inhibition Data :

EnzymeIC₅₀ (μM)Reference
15-LOX1.92
COX-2>50

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of triazole compounds, including N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide, exhibit significant anticancer activity. A study evaluated various triazole derivatives for their cytotoxic effects against different human cancer cell lines. The results demonstrated substantial cytotoxicity, particularly in compounds with specific substituents on the aromatic rings .

Case Study: In vitro tests showed that certain derivatives exhibited IC50 values in the low micromolar range against gastric and colon cancer cell lines, indicating their potential as chemotherapeutic agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth and have been used as antifungal agents in clinical settings. The thiol group in this compound enhances its interaction with microbial enzymes, potentially leading to increased efficacy against resistant strains .

Enzyme Inhibition

Recent studies have explored the compound's role as an inhibitor of lipoxygenase enzymes (15-LOX). The structure of this compound allows it to bind effectively to the active site of these enzymes, which are implicated in inflammatory processes and cancer progression. This inhibition could provide therapeutic benefits in treating inflammatory diseases and cancers .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm structural integrity and functional groups.

Mechanism of Action

The mechanism of action of N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. In the context of its anticancer properties, it has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The table below summarizes key structural and molecular differences between the target compound and three analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₂H₁₆N₄O₄S₂ 352.41* - 5-Mercapto, 4-tosyl, methanesulfonamide Dual sulfonamide groups; thiol for redox/disulfide potential
N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide (CAS 917750-41-5) C₁₂H₁₆N₄O₂S₂ 312.41 - 4-Ethyl, 5-mercapto, 4-methylbenzenesulfonamide Ethyl group enhances lipophilicity; single sulfonamide
N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide (CAS 917747-38-7) C₁₉H₂₀N₄O₃S₂ 416.52 - Tetrahydrofuran-methyl, 5-mercapto, benzenesulfonamide Bulky tetrahydrofuran group may hinder membrane permeability
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₈H₁₈N₂O₄S₂ 406.48 - 1,2-Oxazole core, dual sulfonamide Oxazole’s lower aromaticity reduces hydrogen-bonding capacity vs. triazole

*Calculated molecular weight based on formula.

Key Observations:

Structural Insights from Crystallography

Single-crystal X-ray studies (e.g., ) reveal that sulfonamide derivatives often adopt planar conformations, optimizing π-π stacking and hydrogen-bonding networks. The target compound’s tosyl group may promote crystal packing efficiency, similar to the 4-methylbenzenesulfonamide group in . Computational tools like SHELX and ORTEP () are critical for elucidating these structural features .

Biological Activity

N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide (CAS No. 917747-42-3) is a compound belonging to the 1,2,4-triazole class, known for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on existing literature.

The synthesis of this compound involves several steps, typically starting with 5-mercapto derivatives of 1,2,4-triazole. The tosyl group enhances the compound's reactivity and solubility in organic solvents. The final product is characterized by its molecular weight of 362.5 g/mol and a sulfonamide functional group that contributes to its biological profile .

2.1 Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For instance, derivatives similar to this compound have shown effectiveness against a range of bacteria and fungi:

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate activity
Candida albicansAntifungal activity
Pseudomonas aeruginosaVariable effectiveness

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

2.2 Anticancer Properties

Research has also indicated potential anticancer effects of triazole derivatives. Compounds structurally related to this compound have been evaluated for their cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF7 (Breast Cancer)15Significant inhibition
HCT116 (Colon Cancer)12High cytotoxicity
Hep G2 (Liver Cancer)10Induces apoptosis

These results indicate that modifications to the triazole structure can enhance anticancer activity .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit dihydropteroate synthase in bacteria.
  • Interaction with Cellular Targets : The triazole ring can interact with tubulin and disrupt microtubule formation in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress in cancer cells leading to apoptosis .

4. Case Studies and Clinical Implications

Recent studies have focused on the pharmacokinetics and bioavailability of triazole derivatives in vivo:

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of a triazole derivative combination in treating skin fungal infections in animals. Results indicated significant improvement in recovery rates compared to control groups .

Case Study 2: Cancer Treatment

In preclinical models, N-(substituted triazoles) demonstrated a reduction in tumor size when administered alongside standard chemotherapy agents. This suggests potential as an adjunct therapy for enhancing treatment efficacy .

5. Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Future research should focus on:

  • Detailed mechanistic studies to elucidate its action pathways.
  • Clinical trials to assess safety and efficacy in humans.
  • Exploration of structural modifications to enhance potency and selectivity.

The ongoing exploration of 1,2,4-triazole derivatives continues to reveal their potential as valuable therapeutic agents across various medical fields.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
  • Yield improvements (>70%) are achieved by controlling moisture sensitivity and stoichiometric ratios of sulfonating agents .

Basic: Which spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks: δ 2.4–2.6 ppm (tosyl methyl), δ 3.1–3.3 ppm (methanesulfonamide CH₃), and δ 7.2–7.8 ppm (aromatic protons) .
    • ¹³C NMR : Confirm triazole carbons (δ 150–160 ppm) and sulfonamide quaternary carbons (δ 45–50 ppm) .
  • X-ray Crystallography :
    • Use SHELXL for refinement (high-resolution data, R-factor <0.05) and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
    • Example: The triazole ring in analogs shows a dihedral angle of ~84° with adjacent aromatic groups, stabilized by N–H···S hydrogen bonds .

Advanced: How can conflicting reactivity data for the mercapto group in triazole-sulfonamides be resolved?

Methodological Answer:
Discrepancies arise from solvent polarity and pH variations. Systematic approaches include:

Controlled Reactivity Assays :

  • Oxidation : Compare H₂O₂ (aqueous, pH 7) vs. mCPBA (non-polar solvents) to track sulfone formation via LC-MS .
  • Nucleophilic Substitution : Test alkyl halides (e.g., methyl iodide) in DMF vs. THF to assess solvent effects on thiolate intermediate stability .

Computational Modeling :

  • Use DFT (B3LYP/6-31G*) to calculate thiol pKa and predict nucleophilicity under varying conditions .

Advanced: What strategies optimize crystallographic data refinement for triazole-sulfonamide derivatives?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å).
  • Refinement in SHELXL :
    • Apply TWIN/BASF commands for twinned crystals.
    • Restrain anisotropic displacement parameters for sulfonamide groups to avoid overfitting .
  • Validation : Check PLATON alerts for missed symmetry or hydrogen-bonding inconsistencies .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Over-Oxidation of Mercapto Group :
    • Use inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) during thiol handling .
  • Triazole Ring Degradation :
    • Avoid excessive heating (>100°C) and strongly acidic conditions (pH <2). Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How to design bioactivity studies for this compound against microbial targets?

Methodological Answer:

Structural Analog Screening :

  • Compare with triazole-sulfonamides showing COX-2 inhibition (e.g., NS-398) or antifungal activity (e.g., fluconazole analogs) .

In Vitro Assays :

  • MIC Tests : Use broth microdilution (e.g., against Candida albicans, 24–48 hours) with IC₅₀ calculated via GraphPad Prism .
  • Enzyme Inhibition : Target Mycobacterium tuberculosis enoyl-ACP reductase (InhA) using NADH depletion assays .

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